5-Hexyn-1-ol, 6-phenyl-
Overview
Description
5-Hexyn-1-ol, 6-phenyl- is an organic compound with the molecular formula C12H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes both an alkyne and a phenyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-ol, 6-phenyl- typically involves the Sonogashira coupling reaction. This reaction combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of 5-Hexyn-1-ol, 6-phenyl- may involve similar coupling reactions but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Hexyn-1-ol, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
Scientific Research Applications
5-Hexyn-1-ol, 6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: 5-Hexyn-1-ol, 6-phenyl- is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Hexyn-1-ol, 6-phenyl- involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: Similar structure but lacks the phenyl group.
Phenylacetylene: Contains a phenyl group and an alkyne but lacks the hydroxyl group.
1-Hexyn-3-ol: Similar alkyne and hydroxyl groups but different positioning.
Uniqueness
5-Hexyn-1-ol, 6-phenyl- is unique due to the presence of both a phenyl group and a hydroxyl group attached to an alkyne. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-phenylhex-5-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPSGOOCCWIQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446360 | |
Record name | 5-Hexyn-1-ol, 6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69936-53-4 | |
Record name | 5-Hexyn-1-ol, 6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.